molecular formula C5H8N4O B12507973 N,N-Dimethyl-1H-1,2,3-triazole-5-carboxamide

N,N-Dimethyl-1H-1,2,3-triazole-5-carboxamide

Cat. No.: B12507973
M. Wt: 140.14 g/mol
InChI Key: ZLLVLYLZJCTFTC-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1H-1,2,3-triazole-5-carboxamide is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. This compound is known for its stability and versatility, making it a valuable component in various chemical and pharmaceutical applications. The presence of the triazole ring imparts unique chemical properties, including the ability to participate in a wide range of chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: . This reaction is often catalyzed by copper(I) salts, which facilitate the formation of the triazole ring. The general reaction scheme is as follows:

    Step 1: Synthesis of the azide precursor.

    Step 2: Cycloaddition reaction with an alkyne in the presence of a copper(I) catalyst.

Industrial Production Methods: Industrial production of N,N-Dimethyl-1H-1,2,3-triazole-5-carboxamide may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-1H-1,2,3-triazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The triazole ring allows for nucleophilic substitution reactions, leading to the formation of various substituted triazoles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products: The major products formed from these reactions include various substituted triazoles, amine derivatives, and oxides .

Scientific Research Applications

N,N-Dimethyl-1H-1,2,3-triazole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding, dipole-dipole interactions, and π-stacking interactions, which contribute to its biological activity. The compound may inhibit enzymes or modulate receptor activity, leading to its observed effects .

Comparison with Similar Compounds

Uniqueness: N,N-Dimethyl-1H-1,2,3-triazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the N,N-dimethyl group enhances its stability and solubility, making it a valuable compound in various applications.

Properties

Molecular Formula

C5H8N4O

Molecular Weight

140.14 g/mol

IUPAC Name

N,N-dimethyl-2H-triazole-4-carboxamide

InChI

InChI=1S/C5H8N4O/c1-9(2)5(10)4-3-6-8-7-4/h3H,1-2H3,(H,6,7,8)

InChI Key

ZLLVLYLZJCTFTC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=NNN=C1

Origin of Product

United States

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